Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives, which include “Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride”, has been a topic of interest in drug discovery . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C6H9NO3.ClH/c1-10-6(9)4-2-3-7-5(4)8;/h4H,2-3H2,1H3,(H,7,8);1H .Physical And Chemical Properties Analysis
“Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 179.6 g/mol . The compound has a melting point range of 120 - 122 degrees Celsius .Scientific Research Applications
Summary of the Application
A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was screened .
Methods of Application or Experimental Procedures
The compounds were synthesized and their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay .
Results or Outcomes
A number of compounds were identified as potent antioxidants. For example, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .
2. Synthesis of Methyl 3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates
Summary of the Application
A convenient diastereoselective method for the preparation of methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates was developed .
Methods of Application or Experimental Procedures
The method was developed based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .
Results or Outcomes
The crystal structures of compounds 2a, c differ in the formation of various types of hydrogen bonds .
3. Pyrrolidine in Drug Discovery
Summary of the Application
The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Methods of Application or Experimental Procedures
The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
Results or Outcomes
This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
4. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
Summary of the Application
A series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents at benzene ring and 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives bearing heterocyclic moieties were synthesized .
Methods of Application or Experimental Procedures
The compounds were synthesized and their antioxidant activity was screened by DPPH radical scavenging method and reducing power assay .
Results or Outcomes
A number of compounds were identified as potent antioxidants. For example, the antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one has been tested to be 1.5 times higher than that of a well-known antioxidant ascorbic acid .
5. Synthesis of “Carba” Pseudo-Dipeptide Units
Summary of the Application
Racemic “carba” pseudo-dipeptide units such as Gly-psi (CH2-CH2)-D,L-Xaa were obtained either through the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate, or from commercially available 3-carbethoxy-2-piperidone .
Methods of Application or Experimental Procedures
The compounds were synthesized through the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate .
Results or Outcomes
The synthesis resulted in the production of racemic “carba” pseudo-dipeptide units such as Gly-psi (CH2-CH2)-D,L-Xaa .
6. Synthesis of Methyl 2-oxopyrrolidine-3-carboxylate
Summary of the Application
Methyl 2-oxopyrrolidine-3-carboxylate is a compound that can be synthesized for various applications in organic chemistry .
Methods of Application or Experimental Procedures
The specific methods of synthesis for this compound are not detailed in the source .
Results or Outcomes
The synthesis results in the production of Methyl 2-oxopyrrolidine-3-carboxylate .
Safety And Hazards
Future Directions
Pyrrolidine derivatives, including “Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride”, continue to be of interest in drug discovery due to their potential as novel biologically active compounds . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
methyl 2-oxopyrrolidine-3-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.ClH/c1-10-6(9)4-2-3-7-5(4)8;/h4H,2-3H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFIQZRZCIAUMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxopyrrolidine-3-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.